1-(Pyrrolidin-2-yl)butane-2,3-dione
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Overview
Description
1-(Pyrrolidin-2-yl)butane-2,3-dione is a compound that features a pyrrolidine ring attached to a butane-2,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-2-yl)butane-2,3-dione typically involves the reaction of pyrrolidine with butane-2,3-dione under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of pyrrolidine to the carbonyl groups of butane-2,3-dione .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where pyrrolidine and butane-2,3-dione are reacted in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-2-yl)butane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidine-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Pyrrolidin-2-yl)butane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-2-yl)butane-2,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Shares the pyrrolidine ring but differs in the position of the carbonyl groups.
Pyrrolidin-2-one: Another pyrrolidine derivative with a single carbonyl group.
Pyrrolidine-2-carboxylic acid: Contains a carboxyl group instead of the dione moiety.
Uniqueness: 1-(Pyrrolidin-2-yl)butane-2,3-dione is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-pyrrolidin-2-ylbutane-2,3-dione |
InChI |
InChI=1S/C8H13NO2/c1-6(10)8(11)5-7-3-2-4-9-7/h7,9H,2-5H2,1H3 |
InChI Key |
FCNJZRDXAQJIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CC1CCCN1 |
Origin of Product |
United States |
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